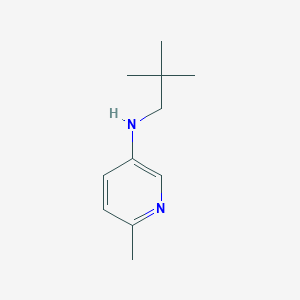

N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-9-5-6-10(7-12-9)13-8-11(2,3)4/h5-7,13H,8H2,1-4H3 |

InChI Key |

QYUNUNYCTFLBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with 6-methylpyridine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .

Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for probing the binding sites of specific receptors .

Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, catalysts, and other functional materials. Its chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound differs from similar pyridin-3-amine derivatives in its substituent pattern. Key comparisons include:

Key Observations :

- Lipophilicity : The neopentyl group increases logP compared to analogs with polar substituents (e.g., methoxy in or bromo in ), enhancing membrane permeability but possibly reducing aqueous solubility.

- Electronic Effects : Electron-donating methyl groups at C6 and the amine nitrogen stabilize the pyridine ring, similar to 6-methylpyridin-3-amine , but the bulky neopentyl group may distort conjugation.

Physicochemical Properties

- Hydrogen Bonding: Unlike 6-methylpyridin-3-amine, which participates in intermolecular N–H···N hydrogen bonding , the bulky neopentyl group in the target compound may sterically shield the amine, limiting H-bond donor capacity.

- Solubility: The neopentyl group likely reduces water solubility compared to analogs with polar substituents (e.g., methoxy in or dimethylamino in ).

- Thermal Stability : Increased steric bulk may enhance thermal stability relative to smaller analogs like (6-bromo-pyridin-3-ylmethyl)-isopropyl-amine .

Biological Activity

N-(2,2-Dimethylpropyl)-6-methylpyridin-3-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dimethylpropyl group and a methyl group at the 6-position. The structural formula can be represented as follows:

This compound's unique structure may influence its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly those involved in cancer progression. For instance, derivatives of pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and angiogenesis. A study highlighted that specific methylated pyridine derivatives demonstrated selective FGFR4 inhibitory activity, suggesting potential applications in cancer therapy .

2. Receptor Modulation

Pyridine derivatives have also been studied for their interactions with G-protein-coupled receptors (GPCRs). These receptors are vital in mediating various physiological responses and are significant therapeutic targets. Compounds that engage with these receptors can modulate pathways involved in inflammation and cancer progression .

Anticancer Activity

The anticancer properties of this compound are supported by several studies. For example:

- In vitro Studies : Compounds similar to this compound were tested against hepatocellular carcinoma (HCC) cell lines. Results showed strong anti-proliferative activity against sensitive cell lines, indicating potential as an anticancer agent .

- In vivo Studies : The efficacy of these compounds was further validated through xenograft models where tumor growth inhibition was observed, paralleling results from established FGFR inhibitors .

Antimicrobial Activity

In addition to anticancer properties, some pyridine derivatives have demonstrated antimicrobial activity. A study focusing on related compounds showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Case Study 1: FGFR4 Inhibition

A notable case study involved the evaluation of a methylated pyridine derivative's ability to inhibit FGFR4. The compound exhibited an IC50 value significantly lower than that of existing treatments, demonstrating its potential as a targeted therapy for HCC .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related pyridine compounds against clinical isolates. The results indicated that certain derivatives effectively inhibited bacterial growth, supporting their potential use as new antimicrobial agents .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.